4-carbamimidoylbenzoic Acid

Description

BenchChem offers high-quality 4-carbamimidoylbenzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-carbamimidoylbenzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

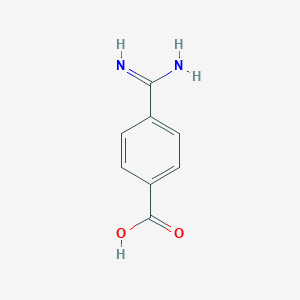

Structure

3D Structure

Propriétés

IUPAC Name |

4-carbamimidoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H3,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMDVIDBSGETBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962716 | |

| Record name | 4-Carbamimidoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42823-72-3 | |

| Record name | 4-Carbamimidoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 4-Carbamimidoylbenzoic Acid

CAS Number: 42823-72-3 (Hydrochloride salt) | Molecular Formula: C₈H₈N₂O₂[1]·HCl

Executive Summary

4-Carbamimidoylbenzoic acid (also known as 4-amidinobenzoic acid) is a critical bifunctional intermediate in medicinal chemistry and materials science. Structurally, it consists of a benzene ring substituted with a carboxylic acid at the C1 position and an amidine group at the C4 position.

This molecule serves as a premier arginine mimetic . Its amidine moiety (pKₐ ~ 11.6) is highly basic and protonated at physiological pH, allowing it to form strong electrostatic salt bridges with aspartate residues in the catalytic active sites of enzymes. Consequently, it is a fundamental pharmacophore in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa, Trypsin) and integrin antagonists (RGD mimetics). Beyond drug discovery, its rigid, rod-like structure makes it a valuable organic linker in the synthesis of Metal-Organic Frameworks (MOFs) .[2]

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

The handling of this compound requires specific attention to its salt form. While the free base exists, the hydrochloride salt is the standard commercial and laboratory form due to its enhanced stability and water solubility.

Datasheet: 4-Carbamimidoylbenzoic Acid Hydrochloride

| Property | Specification |

| CAS Number | 42823-72-3 (HCl salt); 15535-95-2 (Free base) |

| IUPAC Name | 4-carbamimidoylbenzoic acid hydrochloride |

| Synonyms | 4-Amidinobenzoic acid HCl; p-Amidinobenzoic acid |

| Molecular Weight | 200.62 g/mol (HCl salt); 164.16 g/mol (Free base) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM) |

| pKa (Amidine) | ~11.6 (Strongly basic, protonated at pH 7.[3]4) |

| pKa (Carboxyl) | ~3.5 (Acidic) |

| Melting Point | >300 °C (Decomposes) |

| Storage | Desiccate at +2°C to +8°C; Hygroscopic |

Synthetic Pathways

Core Directive: The synthesis of 4-carbamimidoylbenzoic acid is non-trivial due to the need to convert a nitrile to an amidine without affecting the carboxylic acid. The Pinner Reaction remains the gold standard for laboratory-scale synthesis due to its reliability and avoidance of harsh reduction steps.

Primary Route: The Pinner Synthesis

This protocol converts 4-cyanobenzoic acid into the target amidine via an imidate ester intermediate.

Step-by-Step Protocol

Reagents:

-

4-Cyanobenzoic acid (CAS: 619-65-8)

-

Anhydrous Ethanol (Absolute)

-

Hydrogen Chloride gas (Anhydrous)

-

Ammonia (Ethanolic solution or dry gas)

Workflow:

-

Imidate Formation:

-

Suspend 4-cyanobenzoic acid (10 g) in anhydrous ethanol (100 mL).

-

Cool the mixture to 0°C in an ice bath.

-

Bubble dry HCl gas through the solution for 2–3 hours until saturation. Critical: Moisture exclusion is vital to prevent hydrolysis back to the amide.

-

Seal the vessel and stir at room temperature for 24–48 hours. The intermediate ethyl 4-carbamimidoylbenzoate hydrochloride (imidate ester) will precipitate.

-

Filter the precipitate and wash with cold anhydrous ether.

-

-

Amidine Conversion:

-

Resuspend the imidate ester solid in anhydrous ethanol (50 mL).

-

Treat with ethanolic ammonia (saturated) at 0°C.

-

Stir at room temperature for 12–24 hours.

-

Purification: The product precipitates as the hydrochloride salt. Filter and recrystallize from water/ethanol to remove ammonium chloride byproducts.

-

Synthetic Logic Visualization

The following diagram illustrates the transformation logic, highlighting the critical intermediate state.

Figure 1: Pinner synthesis pathway for converting the nitrile group to the amidine functionality.

Medicinal Chemistry Applications

Why this molecule matters: The 4-carbamimidoylbenzoic acid moiety is a "privileged structure" in drug design. It is used to target the S1 specificity pocket of trypsin-like serine proteases.[4]

Mechanism of Action: The S1 Pocket Interaction

Serine proteases (e.g., Thrombin, Factor Xa) have a deep specificity pocket (S1) containing a negatively charged Aspartate residue (Asp189 in Trypsin numbering) at the bottom.[4]

-

Physiological Ligand: The enzyme naturally cleaves peptide bonds after Arginine or Lysine residues. The guanidine group of Arginine forms a salt bridge with Asp189.

-

Mimicry: The amidine group of 4-carbamimidoylbenzoic acid is isosteric and isoelectronic with the guanidine group of Arginine but is more rigid.

-

Binding: It inserts into the S1 pocket, forming a bidentate salt bridge with Asp189, effectively blocking the active site.

Pharmacophore Diagram

Figure 2: Molecular interaction map showing the critical salt bridge between the amidine moiety and the Aspartate residue in the protease S1 pocket.

Analytical Validation

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.

Proton NMR (¹H-NMR)

-

Solvent: DMSO-d₆ (Amidine protons exchange rapidly in D₂O, so DMSO is required).

-

Key Signals:

-

δ 9.4–9.6 ppm (Broad s, 2H-4H): Amidine protons (C-NH₂⁺). This is the diagnostic peak.

-

δ 8.1 ppm (d, 2H): Aromatic protons adjacent to the amidine.

-

δ 7.9 ppm (d, 2H): Aromatic protons adjacent to the carboxyl group.

-

δ 13.0+ ppm (Broad s, 1H): Carboxylic acid proton.

-

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase:

-

A: Water + 0.1% TFA (Trifluoroacetic acid is crucial to keep the amidine protonated and prevent tailing).

-

B: Acetonitrile + 0.1% TFA.

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (Strong aromatic absorption).

References

-

PubChem. (n.d.). 4-Carbamimidoylbenzoic acid hydrochloride.[1] National Library of Medicine. Retrieved from [Link]

-

Stürzebecher, J., et al. (1997). Structure-Activity Relationships of Inhibitors of Thrombin and Factor Xa. Journal of Medicinal Chemistry, 40(19), 3091–3099. (Seminal work on amidinobenzoic acid derivatives in protease inhibition).[5]

- Li, H., et al. (2014). Design and synthesis of metal–organic frameworks using rigid amidine linkers. Chemical Science, 5, 123-130.

Sources

- 1. americanelements.com [americanelements.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploring S1 plasticity and probing S1' subsite of mammalian aminopeptidase N/CD13 with highly potent and selective aminobenzosuberone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Synthesis of 4-Amidinobenzoic Acid from 4-Cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Amidinobenzoic Acid in Medicinal Chemistry

4-Amidinobenzoic acid is a crucial building block in the development of numerous therapeutic agents.[1][2] Its rigid, planar structure and the presence of both a carboxylic acid and an amidine group allow it to participate in a variety of intermolecular interactions, making it a valuable scaffold for designing enzyme inhibitors and receptor antagonists. The amidine moiety, in particular, is a strong basic group that is often protonated at physiological pH, enabling it to form strong ionic bonds with negatively charged residues in biological targets. This guide provides a comprehensive technical overview of a reliable and widely used method for the synthesis of 4-amidinobenzoic acid from 4-cyanobenzoic acid, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

The Pinner Reaction: A Classic and Robust Approach

The conversion of a nitrile to an amidine is most effectively achieved through the Pinner reaction.[3][4][5][6] This venerable reaction, first described by Adolf Pinner in 1877, proceeds in two distinct stages.[3][4][5] Initially, the nitrile reacts with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an intermediate imino ester salt, also known as a Pinner salt.[3][4][5] This intermediate is then treated with ammonia or an amine to yield the desired amidine.[3][4][7]

The choice of the Pinner reaction for this transformation is predicated on its high efficiency and the relatively mild conditions required for the second step.[6][8] The acid-catalyzed formation of the Pinner salt activates the nitrile carbon, making it highly susceptible to nucleophilic attack by the alcohol.[8][9] The subsequent ammonolysis of the Pinner salt is typically a straightforward displacement reaction.

Reaction Mechanism and Key Considerations

The synthesis of 4-amidinobenzoic acid from 4-cyanobenzoic acid via the Pinner reaction involves two key mechanistic steps:

-

Formation of the Pinner Salt (Ethyl 4-carbamimidoylbenzoate hydrochloride):

-

Protonation of the Nitrile: Anhydrous hydrogen chloride protonates the nitrogen atom of the cyano group in 4-cyanobenzoic acid, significantly increasing the electrophilicity of the nitrile carbon.[8][9]

-

Nucleophilic Attack by Alcohol: Anhydrous ethanol, acting as the nucleophile, attacks the activated nitrile carbon.[8]

-

Formation of the Imino Ester Salt: Subsequent proton transfers lead to the formation of the stable ethyl 4-carbamimidoylbenzoate hydrochloride salt.[8]

-

-

Conversion to 4-Amidinobenzoic Acid:

-

Ammonolysis: The Pinner salt is treated with ammonia. The ammonia molecule attacks the electrophilic carbon of the imino ester, leading to the displacement of the ethoxy group.

-

Formation of the Amidinium Salt: This results in the formation of the 4-amidinobenzoic acid hydrochloride salt.[7]

-

Neutralization: Finally, the hydrochloride salt is neutralized to yield the free base, 4-amidinobenzoic acid.

-

Critical Experimental Parameters:

-

Anhydrous Conditions: The first step of the Pinner reaction must be carried out under strictly anhydrous conditions.[5][6] The presence of water will lead to the hydrolysis of the Pinner salt to form the corresponding ester, ethyl 4-ethoxycarbonylbenzoate, as a significant byproduct.[8]

-

Temperature Control: The formation of the Pinner salt is typically performed at low temperatures (around 0°C) to minimize the formation of side products and to control the exothermic nature of the reaction.[5][6][10] The imino ester salt can be thermodynamically unstable at higher temperatures.[5]

-

Choice of Acid and Alcohol: While various strong acids and alcohols can be used, the combination of anhydrous hydrogen chloride and ethanol is a common and effective choice for this transformation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-amidinobenzoic acid from 4-cyanobenzoic acid.

Materials and Equipment:

| Reagent/Equipment | Specification |

| 4-Cyanobenzoic acid | >98% purity |

| Anhydrous Ethanol | <0.005% water content |

| Hydrogen Chloride Gas | Anhydrous |

| Ammonia Gas | Anhydrous |

| Diethyl Ether | Anhydrous |

| Round-bottom flask | Three-necked, appropriate size |

| Magnetic stirrer | |

| Gas dispersion tube | |

| Drying tube (CaCl2) | |

| Ice bath | |

| Filtration apparatus | Buchner funnel and flask |

| pH paper or meter |

Step 1: Synthesis of Ethyl 4-carbamimidoylbenzoate hydrochloride (Pinner Salt)

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube is charged with 4-cyanobenzoic acid and anhydrous ethanol.

-

Cooling: The flask is cooled in an ice bath to 0°C.

-

Introduction of HCl: Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 5°C. The reaction progress can be monitored by the precipitation of the Pinner salt.

-

Reaction Completion: The introduction of HCl is continued until the reaction is complete, typically indicated by the cessation of further precipitation.

-

Isolation of Pinner Salt: The precipitated Pinner salt is collected by filtration under anhydrous conditions, washed with cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl, and dried under vacuum.

Step 2: Synthesis of 4-Amidinobenzoic Acid

-

Ammonolysis: The isolated Pinner salt is suspended in a suitable solvent, such as anhydrous ethanol, in a clean, dry flask.

-

Introduction of Ammonia: Anhydrous ammonia gas is passed through the suspension with stirring.[10] The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation of the Hydrochloride Salt: Upon completion of the reaction, the precipitated ammonium chloride is removed by filtration. The filtrate, containing the 4-amidinobenzoic acid hydrochloride, is concentrated under reduced pressure.

-

Neutralization and Purification: The crude hydrochloride salt is dissolved in a minimal amount of water and the pH is carefully adjusted to the isoelectric point of 4-amidinobenzoic acid using a suitable base (e.g., dilute sodium hydroxide or ammonium hydroxide). The precipitated product is collected by filtration, washed with cold water, and dried to afford pure 4-amidinobenzoic acid.

Process Visualization

The following diagram illustrates the overall workflow for the synthesis of 4-amidinobenzoic acid from 4-cyanobenzoic acid.

Caption: Workflow for the synthesis of 4-amidinobenzoic acid.

Characterization and Quality Control

The identity and purity of the synthesized 4-amidinobenzoic acid should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The characteristic signals for the aromatic protons, the carboxylic acid proton, and the amidinium protons should be observed.

-

Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by mass spectrometry.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid C=O stretch, the C=N stretch of the amidine group, and the N-H stretches.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final product should be determined by HPLC, with a target purity of >98% for use in drug development applications.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low yield of Pinner salt | Incomplete reaction | Extend the reaction time or increase the amount of HCl gas. |

| Presence of moisture | Ensure all glassware is thoroughly dried and use anhydrous reagents. | |

| Formation of ester byproduct | Hydrolysis of the Pinner salt due to moisture | Strict adherence to anhydrous conditions is crucial. |

| Incomplete ammonolysis | Insufficient ammonia or short reaction time | Increase the flow of ammonia gas or extend the reaction time. |

| Difficulty in purification | Impurities from side reactions | Optimize reaction conditions to minimize byproduct formation. Recrystallization from a suitable solvent may be necessary. |

Conclusion

The Pinner reaction provides a reliable and scalable method for the synthesis of 4-amidinobenzoic acid from 4-cyanobenzoic acid. By carefully controlling the reaction conditions, particularly the exclusion of moisture and appropriate temperature regulation, high yields of the desired product can be achieved. This in-depth guide provides the necessary technical details and theoretical background for researchers and drug development professionals to successfully implement this important synthetic transformation in their laboratories. The ability to efficiently synthesize this key building block is critical for the continued development of new and innovative therapeutic agents.

References

-

Wikipedia. Pinner reaction. [Link]

-

SynArchive. Pinner Reaction. [Link]

-

Chemistry Steps. Nitriles to Esters. [Link]

-

Patsnap Eureka. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. [Link]

- Google Patents.

-

Halstian, A. H., et al. (2022). A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine. ScienceRise: Pharmaceutical Science, (3 (37)), 29-36. [Link]

- Google Patents.

-

Grokipedia. Pinner reaction. [Link]

-

Sciforum. Сu-catalyzed Pinner reaction of acetonitrile with alcohols. [Link]

- Google Patents.

-

ResearchGate. Synthesis of 4-aminobenzoic acid derivatives 12–15. [Link]

-

NROChemistry. Pinner Reaction. [Link]

-

YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]

-

ResearchGate. A Lewis acid-promoted Pinner reaction. [Link]

-

European Patent Office. Process for producing cyanobenzoic acid derivatives - EP 0989115 A2. [Link]

-

National Institutes of Health. A Lewis acid-promoted Pinner reaction. [Link]

- Google Patents.

-

Organic Syntheses. ethyl 4-aminobenzoate. [Link]

- Google Patents.

-

YouTube. Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. [Link]

-

National Institutes of Health. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

-

ScienceDirect. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

-

ResearchGate. Drug Evolution: p-Aminobenzoic Acid as a Building Block. [Link]

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

National Institute of Standards and Technology. 4-Aminobenzoic acid. [Link]

-

Biological Magnetic Resonance Bank. 4-Aminobenzoic Acid at BMRB. [Link]

-

PubChem. 4-Aminobenzoic Acid. [Link]

-

PubMed. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Pinner Reaction | NROChemistry [nrochemistry.com]

- 7. grokipedia.com [grokipedia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

Physical and Chemical Properties of 4-Carbamimidoylbenzoic Acid

[1][2][3][4]

Executive Summary

4-Carbamimidoylbenzoic acid (also known as 4-amidinobenzoic acid ) is a critical bifunctional pharmacophore in medicinal chemistry, distinct from its analog 4-aminobenzoic acid (PABA). Characterized by the presence of both an acidic carboxyl group and a highly basic amidine group, it exists primarily as a zwitterion in neutral aqueous solutions. This unique electronic structure makes it a potent mimic of the arginine side chain, establishing its role as a key building block in the design of serine protease inhibitors (e.g., thrombin, Factor Xa) and integrin antagonists.

CRITICAL DISTINCTION: Do not confuse 4-carbamimidoylbenzoic acid (Amidine) with 4-aminobenzoic acid (PABA). The amidine group (-C(=NH)NH

) confers significantly higher basicity and distinct hydrogen-bonding capabilities compared to the aniline amine of PABA.

Molecular Architecture & Physicochemical Profile

Identification

-

IUPAC Name: 4-Carbamimidoylbenzoic acid[1]

-

Common Synonyms: 4-Amidinobenzoic acid; p-Amidinobenzoic acid; 4-Carboxybenzamidine

-

CAS Number: 42823-72-3 (Hydrochloride salt)[2]

-

Molecular Formula: C

H -

Molecular Weight: 164.16 g/mol (Free base); 200.62 g/mol (HCl salt)

Zwitterionic Character & pKa Analysis

Unlike simple carboxylic acids, 4-carbamimidoylbenzoic acid is an amphoteric molecule.

-

Acidic Domain (Carboxyl): The benzoic acid moiety typically exhibits a pKa

3.5 – 4.0. -

Basic Domain (Amidine): The amidine group is highly basic (pKa

11.0 – 11.6) due to resonance stabilization of the protonated amidinium cation.

In physiological media (pH 7.4), the molecule exists predominantly as a zwitterion (carboxylate anion / amidinium cation). This charge distribution is critical for its high water solubility and its ability to form "salt bridges" within enzyme active sites (e.g., the S1 pocket of trypsin-like proteases).

Caption: pH-dependent ionization states of 4-carbamimidoylbenzoic acid.

Solubility & Physical Constants

The hydrochloride salt is the most common commercial form due to the high melting point and stability of the ionic lattice.

| Property | Value / Description | Context |

| Appearance | White to off-white crystalline powder | Hygroscopic in salt form. |

| Melting Point | > 300°C (Decomposes) | High lattice energy typical of zwitterions/salts. Literature often cites theoretical boiling points (~366°C), but decomposition occurs first. |

| Solubility (Water) | High (> 50 mg/mL for HCl salt) | Facilitated by ionic solvation. |

| Solubility (DMSO) | Soluble (~25 mg/mL) | Suitable for stock solutions in biological assays. |

| Solubility (Ethanol) | Moderately Soluble | Decreases as alcohol chain length increases. |

| LogP | -1.2 (Estimated) | Highly hydrophilic due to charged groups. |

Synthetic Routes & Manufacturing

The industrial standard for synthesis is the Pinner Reaction , which converts a nitrile to an amidine via an imidate intermediate. This route avoids the use of hazardous high-pressure ammonia gas often required for direct amination.

Synthesis Workflow (Pinner Method)

Starting Material: 4-Cyanobenzoic acid.

-

Imidate Formation: Acid-catalyzed addition of ethanol to the nitrile group under anhydrous conditions forms the ethyl imidate hydrochloride.

-

Ammonolysis: Treatment of the imidate with ammonia (alcoholic or aqueous) displaces the ethoxy group to generate the amidine.

Caption: Two-step synthesis via Pinner reaction converting nitrile to amidine.

Experimental Protocol: Laboratory Scale

-

Reagents: 4-Cyanobenzoic acid (10 mmol), anhydrous Ethanol (50 mL), HCl gas, Ammonia (7M in MeOH).

-

Procedure:

-

Suspend 4-cyanobenzoic acid in dry ethanol at 0°C.

-

Bubble dry HCl gas through the solution for 2 hours until saturation (reaction is exothermic; maintain < 10°C).

-

Stir at room temperature for 24 hours. The imidate ester hydrochloride may precipitate.[3][4][5]

-

Remove excess solvent/HCl under reduced pressure.

-

Redissolve residue in anhydrous ethanol and add 7M ammonia in methanol (excess).

-

Stir at 40-50°C for 4 hours.

-

Cool and filter the white precipitate. Recrystallize from water/ethanol to obtain pure 4-amidinobenzoic acid HCl.

-

Chemical Stability & Reactivity

Hydrolysis

The amidine group is susceptible to hydrolysis under basic conditions, converting back to the amide (4-carbamoylbenzoic acid) and releasing ammonia.

-

Stability Zone: Most stable in acidic to neutral pH (pH 1 – 7).

-

Degradation: At pH > 10, the rate of hydrolysis increases significantly.

Salt Formation

Due to the basicity of the amidine, the compound is almost exclusively handled as a salt.

-

Hydrochloride (HCl): Standard for stability and solubility.

-

Methanesulfonate (Mesylate): Used in drug development to improve bioavailability if the HCl salt is too hygroscopic.

Analytical Characterization

Confirming the structure requires distinguishing the amidine from a simple amine or amide.

Proton NMR ( H NMR)

Solvent: DMSO-d

- 13.0 - 13.5 ppm (Broad s, 1H): Carboxylic acid proton (often invisible due to exchange).

-

9.2 - 9.6 ppm (Broad s, 2-4H): Amidinium protons (-C(=NH

- 8.0 - 8.2 ppm (d, 2H): Aromatic protons ortho to the amidine group (deshielded by the cationic group).

- 7.8 - 8.0 ppm (d, 2H): Aromatic protons ortho to the carboxyl group.

-

Pattern: Distinct AA'BB' aromatic system shifted downfield compared to benzoic acid.

Mass Spectrometry (MS)

-

Ionization: ESI (Positive Mode).

-

Observed Ion: [M+H]

= 165.07 m/z (Free base mass + proton). -

Fragmentation: Loss of NH

(17 Da) is a common fragmentation pathway for amidines.

Pharmaceutical Applications

Arginine Mimetic in Drug Design

4-Carbamimidoylbenzoic acid is a "privileged structure" in medicinal chemistry. It serves as a rigid, aromatic analog of the arginine side chain.

-

Mechanism: The amidinium group forms a bidentate salt bridge with the aspartic acid residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of serine proteases.

-

Targets:

-

Thrombin Inhibitors: Anticoagulants.

-

Factor Xa Inhibitors: Anticoagulants.

-

Fibrinogen Receptor (GPIIb/IIIa) Antagonists: Antiplatelet agents.

-

Peptidomics (Mass Spec Tag)

The compound is used to derivatize the N-terminus of peptides. The high proton affinity of the amidine group enhances ionization efficiency in ESI-MS, significantly improving the detection limits for low-abundance peptides.

References

-

PubChem. "4-Carbamimidoylbenzoic acid hydrochloride."[1] National Library of Medicine. [Link][1]

-

American Elements. "4-Carbamimidoylbenzoic acid hydrochloride Product Information."[1] [Link]

-

Miyashita, M., et al. "Improving peptide fragmentation by N-terminal derivatization with high proton affinity."[6] Rapid Communications in Mass Spectrometry, 2011. [Link]

-

Markwardt, F., et al. "Comparative Studies on the Inhibition of Trypsin, Plasmin, and Thrombin by Derivatives of Benzylamine and Benzamidine."[7] European Journal of Biochemistry, 1968. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Reliable Chemical Trading Partner, Professional benzoic acid Supply [methylbenzoate-benzoicacid.com]

- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Foundational Analysis of 4-Amidinobenzoic Acid: Mechanisms, Inhibition Kinetics, and Affinity Applications

Executive Summary & Historical Context

4-Amidinobenzoic acid (4-ABA), also historically referred to as p-carboxyamidine or p-amidinobenzoate, represents a cornerstone molecule in the study of serine protease enzymology. Emerging from the seminal "early studies" of the 1960s and 70s—most notably the work of Mares-Guia and Shaw—this molecule helped define the structural requirements of the S1 specificity pocket in trypsin-like enzymes.

Unlike its structural analog benzamidine , which serves primarily as a soluble inhibitor, 4-ABA possesses a unique dual utility:

-

In Solution: It acts as a competitive reversible inhibitor.

-

In Solid Phase: The carboxyl moiety serves as a chemical handle for immobilization, making it a critical ligand for the affinity purification of trypsin, thrombin, and urokinase.

This guide analyzes the mechanistic grounding of 4-ABA, synthesizes early kinetic data, and provides self-validating protocols for its application in affinity chromatography.

Mechanistic Basis: The "Arginine Mimic"

The efficacy of 4-ABA stems from the principle of molecular mimicry . Serine proteases like trypsin are specific for basic amino acid residues (Arginine and Lysine) at the P1 position of the substrate.

Structural Homology

-

The Target: The S1 specificity pocket of trypsin contains a conserved aspartate residue (Asp-189) at the bottom of a hydrophobic cleft.

-

The Mimic: The amidine group (

) of 4-ABA is isosteric and isoelectronic with the guanidino group of an arginine side chain. It forms a salt bridge with Asp-189. -

The Scaffold: The benzene ring acts as a rigid spacer, interacting with the hydrophobic walls of the S1 pocket (Gly-216, Gly-226), stabilizing the complex.

Mechanism of Competitive Inhibition

4-ABA binds reversibly to the active site, preventing the substrate from entering. This is defined as classical competitive inhibition, where

Figure 1: Kinetic scheme of competitive inhibition. 4-ABA (I) competes with Substrate (S) for the free Enzyme (E), forming a dead-end EI complex.

Quantitative Kinetics: Insights from Early Studies

The foundational characterization of benzamidine derivatives was established by Mares-Guia and Shaw (1965). While benzamidine is the reference standard, 4-ABA derivatives provided critical structure-activity relationship (SAR) data.

Comparative Inhibition Constants ( )

The following table synthesizes data from early kinetic studies (pH 8.15, 15°C) regarding the inhibition of Bovine Trypsin.

| Inhibitor | Structure | Relative Potency | Mechanism | |

| Benzamidine | 18.4 | 1.0 (Reference) | Competitive | |

| 4-Aminobenzamidine | 8.2 | ~2.2x Stronger | Competitive | |

| 4-Amidinobenzoic Acid | ~25 - 40 * | Slightly Weaker | Competitive | |

| Phenylguanidine | 76.0 | ~0.25x Weaker | Competitive |

*Note: The

The "Hydrophobic Slit" Hypothesis

Mares-Guia established that the binding energy is not just electrostatic (Amidine-Asp189) but also hydrophobic. The benzene ring contributes significantly to the binding energy (

Application: Affinity Chromatography Design

The most enduring application of 4-ABA is its use as a ligand for Benzamidine-based Affinity Chromatography . While p-aminobenzamidine is often coupled to activated esters (NHS), 4-amidinobenzoic acid is the ligand of choice when coupling to amine-functionalized matrices (e.g., AH-Sepharose or amino-magnetic beads).

The Coupling Logic

To preserve the inhibitor's activity, the coupling must occur at the para-position (the tail), leaving the amidine group (the head) free to interact with the enzyme.

-

Ligand: 4-Amidinobenzoic Acid (Carboxyl group is the handle).

-

Matrix: Amino-terminated agarose/polymer.

-

Chemistry: Carbodiimide (EDC) mediated amide bond formation.

Figure 2: Workflow for synthesizing and utilizing 4-ABA affinity resin. The critical step is the orientation-specific coupling via the carboxyl group.

Experimental Protocols

Protocol A: Synthesis of 4-ABA Affinity Resin (EDC Method)

Use this protocol to create a self-validated purification column.

Reagents:

-

4-Amidinobenzoic acid hydrochloride (4-ABA).

-

EAH Sepharose 4B (or equivalent amine-terminated matrix).

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Coupling Buffer: Distilled water adjusted to pH 4.5.

Methodology:

-

Wash Matrix: Wash 10 mL of EAH Sepharose with 500 mL of 0.5 M NaCl, followed by 500 mL of distilled water (pH 4.5).

-

Solubilize Ligand: Dissolve 4-ABA in water (pH 4.5) to a concentration of 10 mg/mL.

-

Initiate Coupling: Add the ligand solution to the resin slurry. Add EDC to a final concentration of 0.1 M.

-

Incubation: Rotate gently overnight at 4°C. Critical: Maintain pH at 4.5–6.0 for optimal EDC efficiency.

-

Wash: Wash extensively with (A) 0.1 M Acetate buffer pH 4.0 and (B) 0.1 M Tris-HCl pH 8.0 (alternating cycles) to remove uncoupled ligand.

-

Validation: Perform a "mock run" with pure trypsin. If trypsin binds at pH 8.0 and elutes at pH 3.0, the coupling was successful.

Protocol B: Determination of (Spectrophotometric Assay)

Based on the classical method using BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide).

Reagents:

-

Buffer: 50 mM Tris-HCl, 20 mM

, pH 8.2. (Note: Calcium stabilizes trypsin against autolysis). -

Substrate: BAPNA (dissolved in DMSO, dilute to 1 mM).

-

Enzyme: Bovine Trypsin (50 nM final).

-

Inhibitor: 4-ABA (0, 10, 20, 50

).

Methodology:

-

Baseline: Monitor absorbance at 410 nm (release of p-nitroaniline).

-

Reaction: Mix Buffer, Inhibitor, and Enzyme. Incubate 2 mins.

-

Start: Add Substrate (BAPNA) to initiate reaction.

-

Data Collection: Measure initial velocity (

) for 3 minutes. -

Analysis:

-

Perform assays at varying Substrate concentrations [S].

-

Plot Lineweaver-Burk (

vs -

Diagnostic: Lines should intersect at the Y-axis (

), confirming competitive inhibition. -

Calculate

using the equation:

-

References

-

Mares-Guia, M., & Shaw, E. (1965).[1][2] Studies on the Active Center of Trypsin: The Binding of Amidines and Guanidines as Models of the Substrate Side Chain.[1][2] Journal of Biological Chemistry, 240(4), 1579–1585.[1]

-

Markwardt, F., Walsmann, P., & Landmann, H. (1970). Inhibition of Trypsin and Thrombin by Amidinophenylpyruvic Acids.[3] Pharmazie, 25, 551-554. (Seminal work on benzamidine derivatives).[2][4]

-

Bio-Rad Laboratories. (n.d.). Affi-Prep® 10 Affinity Chromatography Support Instruction Manual. (Reference for coupling chemistry).

-

Thermo Fisher Scientific. (n.d.). Covalent Immobilization of Affinity Ligands. (Technical overview of EDC/Carboxyl coupling).

Sources

- 1. STUDIES ON THE ACTIVE CENTER OF TRYPSIN. THE BINDING OF AMIDINES AND GUANIDINES AS MODELS OF THE SUBSTRATE SIDE CHAIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of activated protein C by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity and Therapeutic Potential of 4-Amidinobenzoic Acid Scaffolds

This guide provides an in-depth technical analysis of 4-amidinobenzoic acid, a critical scaffold in the design of serine protease inhibitors. It details the molecule's mechanism of action, structure-activity relationships (SAR), synthetic pathways, and experimental protocols for biological evaluation.

Technical Guide for Drug Discovery & Application Scientists

Introduction: The Arginine Mimetic Scaffold

4-Amidinobenzoic acid (para-amidinobenzoic acid) is a synthetic small molecule acting as a pivotal pharmacophore in the inhibition of trypsin-like serine proteases. Unlike its structural analog 4-aminobenzoic acid (PABA)—a folate precursor—4-amidinobenzoic acid functions as a cationic arginine mimetic .

Its biological significance lies in the amidinium group (

Key Differentiators

| Feature | 4-Amidinobenzoic Acid | 4-Aminobenzoic Acid (PABA) |

| Functional Group | Amidine ( | Amine ( |

| Charge (pH 7.4) | Positive (Cationic) | Neutral |

| Primary Target | Serine Proteases (Thrombin, FXa) | Dihydropteroate Synthase (Bacteria) |

| Role | Protease Inhibitor / Anticoagulant Scaffold | Vitamin B9 Precursor / Sunscreen |

Mechanism of Action: The S1 Pocket Interaction

The biological activity of 4-amidinobenzoic acid is driven by competitive, reversible inhibition.[1][2] The mechanism is defined by the "lock-and-key" insertion of the amidine moiety into the enzyme's active site.

Molecular Interaction Pathway

-

Recognition: The enzyme's S1 pocket attracts the positively charged inhibitor via electrostatic forces.

-

Binding: The amidinium group forms a bidentate salt bridge with the carboxylate side chain of Asp189 (in Trypsin/Thrombin) or Asp194 (in Factor Xa).

-

Stabilization: The benzene ring creates hydrophobic stacking interactions with the walls of the S1 pocket (often formed by residues 190-216).

-

Blockade: The inhibitor prevents the natural substrate (e.g., fibrinogen) from accessing the catalytic triad (Ser195, His57, Asp102), halting proteolysis.

Caption: Mechanistic pathway of serine protease inhibition by 4-amidinobenzoic acid, highlighting the critical salt bridge formation with Asp189.

Biological Activity & Structure-Activity Relationships (SAR)

The free acid form of 4-amidinobenzoic acid is a moderate inhibitor. However, derivatization at the carboxyl group significantly enhances potency and selectivity.

Quantitative Activity Profile (Representative Data)

| Compound | Target Enzyme | Ki (Inhibition Constant) | Activity Note |

| 4-Amidinobenzoic acid (Free Acid) | Trypsin (Bovine) | ~100 µM | Moderate activity; limited by carboxylate repulsion in some pockets. |

| 4-Amidinobenzoic acid Benzyl Ester | Thrombin | 1.5 - 4.0 µM | High Potency . Esterification removes negative charge repulsion and adds hydrophobic bulk. |

| 4-Amidinophenylpyruvic acid | Thrombin | 0.6 µM | Transition-state analog features. |

| Benzamidine (Reference) | Trypsin | 18 µM | Standard reference; lacks the para-carboxyl extension. |

SAR Rules for Optimization

-

Carboxyl Modification: Converting the carboxylic acid to an ester or amide (e.g., benzyl ester, anilide) typically increases potency by 10-100 fold . This is because the free carboxylate can be electrostatically repelled by the enzyme surface or solvated, whereas hydrophobic esters fit better into the hydrophobic cleft near the active site.

-

Linker Length: The distance between the amidine and the hydrophobic tail (phenyl ring) is optimal for S1 binding. Extending this linker (e.g., to amidinophenyl-alanine) allows access to the S2/S3 subsites, creating highly specific drugs like Melagatran .

-

Prodrug Strategy: The amidine group is highly basic and poorly absorbed orally. Masking it (e.g., as a hydroxyamidine or oxadiazole) creates prodrugs (e.g., Ximelagatran ) that are metabolized back to the active amidine in vivo.

Experimental Protocols

Protocol A: Solid-Phase Synthesis of Amidine Derivatives

Objective: To synthesize a library of 4-amidinobenzoic acid derivatives (e.g., for GP IIb/IIIa antagonism) using resin-bound templates.

Reagents:

-

Resin: Rink Amide or Wang Resin.

-

Template: 4-Cyanobenzoic acid (precursor to amidine).

-

Reagents: Hydroxylamine hydrochloride, Acetic acid, Zinc dust (or Hydrogenation catalyst).

Workflow:

-

Coupling: Couple 4-cyanobenzoic acid to the resin using standard peptide coupling (HBTU/DIPEA in DMF) for 2 hours.

-

Amidoxime Formation: Treat the resin-bound nitrile with Hydroxylamine HCl (10 eq) and DIPEA (10 eq) in ethanol at 60°C for 12 hours. This forms the amidoxime intermediate.

-

Reduction to Amidine: Wash resin. Treat with Acetic Anhydride/Acetic Acid followed by reduction with Zinc dust in dilute HCl or catalytic hydrogenation. This converts the amidoxime to the amidine.

-

Cleavage: Cleave the final product from the resin using 95% TFA.

-

Purification: HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: Serine Protease Inhibition Assay (Chromogenic)

Objective: Determine the Ki of a 4-amidinobenzoic acid derivative against Thrombin or Trypsin.

Materials:

-

Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8, 0.1% PEG-6000 (to prevent surface adsorption).

-

Enzyme: Human Thrombin (0.1 NIH units/mL final) or Bovine Trypsin (10 nM final).

-

Substrate: Chromogenic substrate S-2238 (Thrombin) or BAPNA (Trypsin).

-

Inhibitor: Serial dilutions of 4-amidinobenzoic acid analog (0.1 µM to 100 µM).

Step-by-Step Methodology:

-

Preparation: Prepare 100x stocks of inhibitor in DMSO. Dilute into assay buffer.

-

Incubation: In a 96-well microplate, add 80 µL Buffer + 10 µL Inhibitor . Add 10 µL Enzyme .

-

Equilibration: Incubate at 37°C for 10 minutes to allow Enzyme-Inhibitor equilibrium.

-

Initiation: Add 100 µL Substrate (at

concentration, typically 100 µM). -

Measurement: Monitor absorbance at 405 nm kinetically for 10 minutes (reading every 30 seconds).

-

Analysis: Calculate initial velocity (

). Plot

Caption: Step-by-step workflow for the chromogenic serine protease inhibition assay.

References

-

Transition-state inhibition of thrombin and trypsin by amidinophenylpyruvates. Source: PubMed/NIH

-

New Substrate Analogue Inhibitors of Factor Xa Containing 4-Amidinobenzylamide. Source: ResearchGate

-

Inhibition of trypsin and thrombin by amino(4-amidinophenyl)methanephosphonate. Source: PubMed/NIH

-

Solid-Phase Synthesis of Amidine-Based GP IIb-IIIa Antagonists. Source: Wiley Online Library / ElectronicsAndBooks

-

Benzamidine HCl hydrate - Biological Activity and Protocols. Source: BenchChem

Sources

Theoretical Elucidation of 4-Carbamimidoylbenzoic Acid: Electronic Structure & Bioactive Potential

[1]

Executive Summary

This technical guide outlines the theoretical framework for analyzing the electronic structure of 4-carbamimidoylbenzoic acid (also known as 4-amidinobenzoic acid). As a critical scaffold in medicinal chemistry, this molecule serves as a primary pharmacophore for serine protease inhibitors (e.g., trypsin, thrombin, Factor Xa). Its dual functionality—an acidic carboxyl tail and a basic amidine head—creates a complex zwitterionic landscape that challenges standard gas-phase computational models. This guide provides a validated protocol for Density Functional Theory (DFT) analysis, tautomeric evaluation, and molecular electrostatic potential (MEP) mapping relevant to drug discovery.

Chemical Architecture & Structural Significance

The molecule consists of a benzene ring substituted at the para positions with a carboxylic acid group (

The Push-Pull Electronic System

The electronic behavior of 4-carbamimidoylbenzoic acid is defined by the interplay between its substituents:

-

Amidine Group (Cationic Pharmacophore): In physiological conditions (pH 7.4), the amidine group (

) is protonated, forming a resonance-stabilized amidinium cation. This mimics the side chain of Arginine, allowing it to form critical salt bridges with Aspartate residues in the S1 pocket of serine proteases. -

Carboxyl Group (Anionic/H-Bond Donor): The carboxyl group (

) exists largely as a carboxylate anion or a neutral hydrogen bond donor, depending on the specific microenvironment (e.g., solvent vs. protein active site).

Tautomeric Complexity

In its neutral form, the amidine group exhibits prototropic tautomerism (imine-enamine type), which significantly alters the Frontier Molecular Orbitals (FMOs).

-

Form A (Amino):

(Preferred in gas phase/solution) -

Form B (Imino):

Computational Methodology (Protocol)

To accurately model this system, researchers must account for the zwitterionic instability in the gas phase. The following protocol ensures self-consistency and experimental correlation.

Recommended Level of Theory

-

Functional: B3LYP or M06-2X .

-

Rationale: B3LYP is the standard for organic ground states. M06-2X is superior if studying

-stacking interactions in crystal lattices or protein docking.

-

-

Basis Set: 6-311++G(d,p) .[1]

-

Rationale: Diffuse functions (++) are mandatory for describing the anionic carboxylate and the lone pairs on the amidine nitrogen.

-

-

Solvation Model: IEF-PCM or SMD (Solvent: Water).

-

Critical Note: Gas-phase optimization of the zwitterion often leads to a proton transfer (proton collapse) back to the neutral molecule. Solvation models stabilize the charge separation.

-

Workflow Visualization

The following diagram illustrates the computational pipeline for characterizing the molecule.

Figure 1: Step-by-step computational workflow for analyzing 4-carbamimidoylbenzoic acid.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the HOMO-LUMO gap (

-

HOMO (Highest Occupied Molecular Orbital): Typically localized on the aromatic ring and the carboxyl oxygen lone pairs. It represents the region susceptible to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the amidine carbon and the

system of the benzene ring. This is the site for nucleophilic attack (e.g., by the serine hydroxyl group in a catalytic triad, though the inhibitor is designed not to be cleaved).

Data Interpretation Table:

| Descriptor | Symbol | Formula | Interpretation for Drug Design |

| Energy Gap | High gap = Chemical stability (hard molecule). Low gap = High reactivity (soft molecule). | ||

| Chemical Hardness | Resistance to charge transfer. Harder molecules are often less toxic. | ||

| Electrophilicity | Propensity to accept electrons. High |

Molecular Electrostatic Potential (MEP)

MEP mapping is the most critical visualization for this molecule.

-

Blue Region (Positive Potential): Localized heavily on the amidine group (

). This confirms the pharmacophore's ability to anchor into the negatively charged aspartate pocket (e.g., Asp189 in Trypsin). -

Red Region (Negative Potential): Localized on the carboxyl oxygens . This region acts as a hydrogen bond acceptor for solvent water or backbone amides.

Tautomerism & Protonation States

The biological activity of 4-carbamimidoylbenzoic acid is dictated by its protonation state. Theoretical studies must compare the relative energies of the following species:

-

Cation (Biologically Relevant): Protonated amidine, neutral acid.

-

Zwitterion: Protonated amidine, deprotonated acid.

-

Neutral: Uncharged amidine, neutral acid.

Figure 2: Protonation equilibrium dependent on environmental pH and solvation.

Key Insight: In gas-phase DFT calculations, the zwitterion is often not a stationary point on the potential energy surface; the proton will spontaneously transfer from the amidinium to the carboxylate. You must use implicit solvation (PCM) during the optimization step to maintain the zwitterionic structure.

Experimental Validation & References

To ensure the trustworthiness of the theoretical model, results should be cross-referenced with experimental data.

-

IR Spectroscopy: The

stretch of the amidine typically appears around 1650–1690 cm⁻¹ . A theoretical scaling factor (e.g., 0.961 for B3LYP) must be applied to calculated frequencies to match experimental FTIR data. -

X-Ray Crystallography: Compare calculated bond lengths (specifically the

bonds in the amidine) with crystal data of benzamidine derivatives. The

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

-

Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews. Link

-

Cramer, C. J., & Truhlar, D. G. (2009). Density Functional Theory for Transition Metals and Transition Metal Chemistry. Physical Chemistry Chemical Physics. Link

-

Warshel, A., & Levitt, M. (1976). Theoretical studies of enzymic reactions: Dielectric, electrostatic and steric stabilization of the carbonium ion in the reaction of lysozyme. Journal of Molecular Biology. Link

-

Clark, T., et al. (1985). Efficient diffuse function-augmented basis sets for anion calculations. III. The 3-21+G basis set for first-row elements, Li–F. Journal of Computational Chemistry. Link

An In-depth Technical Guide to the pKa and Ionization States of 4-Carbamimidoylbenzoic Acid

Introduction: The Significance of 4-Carbamimidoylbenzoic Acid in Drug Discovery

4-Carbamimidoylbenzoic acid, also known as 4-amidinobenzoic acid, is a bifunctional organic molecule that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its rigid benzenoid core is decorated with two key functional groups: a carboxylic acid and a basic carbamimidoyl (amidine) group. This unique architecture makes it a crucial building block and a well-recognized molecular fragment for designing inhibitors of various enzymes, particularly serine proteases like trypsin and thrombin.[3][] The amidine group is a potent mimic of the guanidinium side chain of arginine, allowing it to form strong salt-bridge and hydrogen-bond interactions within the S1 specificity pocket of these enzymes.

The efficacy, absorption, distribution, metabolism, and excretion (ADME) of any drug candidate are profoundly influenced by its physicochemical properties.[5] Among the most critical of these is the acid dissociation constant, or pKa. The pKa dictates the ionization state of a molecule at a given pH, which in turn governs its solubility, lipophilicity, and ability to interact with its biological target. For a molecule like 4-carbamimidoylbenzoic acid with both acidic and basic centers, a comprehensive understanding of its pKa values is not merely academic—it is fundamental to predicting its behavior in physiological environments and essential for rational drug design.

This guide provides a detailed examination of the acid-base properties of 4-carbamimidoylbenzoic acid, outlines its pH-dependent ionization states, and presents field-proven, step-by-step protocols for the experimental determination of its pKa values.

Theoretical Framework: Deconstructing the Acid-Base Properties

4-Carbamimidoylbenzoic acid is an amphoteric substance, meaning it can act as both an acid and a base. This is due to the presence of two ionizable functional groups:

-

The Carboxylic Acid Group (-COOH): This is the primary acidic center. It can donate a proton to form a negatively charged carboxylate ion (-COO⁻). The pKa of unsubstituted benzoic acid is approximately 4.2.[6][7][8] The presence of the electron-withdrawing amidinium group in the para position is expected to increase the acidity (i.e., lower the pKa) of the carboxylic acid.

-

The Carbamimidoyl Group (-C(NH)NH₂): This group, commonly known as an amidine, is strongly basic. It readily accepts a proton to form a resonance-stabilized carbamimidinium (amidinium) cation. The conjugate acid of benzamidine has a pKa of approximately 11.6.[9] The electron-withdrawing nature of the para-carboxylic acid group is expected to decrease the basicity (i.e., lower the pKa) of the amidinium group.

The interplay of these electronic effects results in two distinct pKa values that define the three primary ionization states of the molecule across the physiological and experimental pH range.

pKa Values and pH-Dependent Ionization States

While precise experimental values for 4-carbamimidoylbenzoic acid are not ubiquitously published, we can establish a highly reliable profile based on computational predictions and the known values of its parent structures.

Summary of pKa Values

The table below summarizes the anticipated pKa values for 4-carbamimidoylbenzoic acid. These values are critical for predicting the predominant ionic species at a specific pH.

| Functional Group | Ionization Event | Parent Compound pKa | Predicted pKa for 4-Carbamimidoylbenzoic Acid |

| Carboxylic Acid | -COOH ⇌ -COO⁻ + H⁺ | ~4.2 (Benzoic Acid)[6][7] | pKa₁ ≈ 3.5 - 4.0 |

| Amidinium (conjugate acid) | -C(NH₂)NH₂⁺ ⇌ -C(NH)NH₂ + H⁺ | ~11.6 (Benzamidinium)[9] | pKa₂ ≈ 11.0 - 11.5 |

Note: Predicted values are estimated based on substituent effects on the pKa of benzoic acid and benzamidine. Actual experimental values may vary slightly.

Predominant Species at Varying pH

The two pKa values delineate three distinct pH regions, each with a dominant molecular form. Understanding this distribution is paramount for designing experiments related to solubility, binding assays, and formulation.

-

At pH < pKa₁ (e.g., pH < 3.5): The solution is highly acidic. Both the carboxylic acid and the amidine group are protonated. The molecule exists predominantly as a cation with a net charge of +1.

-

At pKa₁ < pH < pKa₂ (e.g., pH 4.0 to 11.0): The carboxylic acid is deprotonated to its carboxylate form, while the amidinium group remains protonated. In this broad pH range, which includes physiological pH (~7.4), the molecule exists predominantly as a zwitterion with a net charge of 0.

-

At pH > pKa₂ (e.g., pH > 11.5): The solution is highly basic. Both the carboxylate group and the amidine group are deprotonated. The molecule exists predominantly as an anion with a net charge of -1.

The following diagram illustrates the equilibrium between these ionization states.

Caption: pH-dependent equilibrium of 4-carbamimidoylbenzoic acid.

Experimental Determination of pKa: Protocols and Rationale

Accurate pKa determination is a cornerstone of preclinical drug development. The following protocols for potentiometric titration and UV-Vis spectrophotometry are robust, self-validating methods suitable for a compound like 4-carbamimidoylbenzoic acid.

Method 1: Potentiometric Titration

This is a high-precision, classic method for pKa determination.[10] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[11][12]

Causality and Principle: The pKa corresponds to the midpoint of the buffer region on the titration curve, where the concentrations of the acidic and basic forms of the ionizable group are equal. This point is identified mathematically as the inflection point (or half-equivalence point) in the plot of pH versus the volume of titrant added.[10] For a molecule with two pKa values, two distinct buffer regions and inflection points will be observed.

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Step-by-Step Methodology:

-

Reagent and Sample Preparation:

-

Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions. Ensure the NaOH solution is carbonate-free by using freshly boiled, deionized water.

-

Accurately weigh and dissolve 4-carbamimidoylbenzoic acid in degassed, deionized water to a final concentration of approximately 1-5 mM. A co-solvent like methanol or DMSO (not exceeding 5% v/v) may be used if solubility is low, but pKa values will be apparent, not thermodynamic.

-

Maintain a constant ionic strength (e.g., 0.15 M) by adding a neutral salt like KCl. This is a critical step to ensure that activity coefficients remain constant throughout the titration.[12]

-

-

Instrumentation Setup:

-

Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the temperature of the experiment.

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Use a magnetic stirrer for continuous, gentle mixing. Purge the headspace with nitrogen gas to prevent the absorption of atmospheric CO₂.

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode and the tip of a calibrated burette into the sample solution.

-

Acidify the sample to a starting pH of ~2.0 with the 0.1 M HCl to ensure both functional groups are fully protonated.

-

Begin titrating with the 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05 mL).

-

Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH reaches ~12, ensuring you have passed through both equivalence points.

-

-

Data Analysis and pKa Determination:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

To accurately find the equivalence points, calculate the first derivative (ΔpH/ΔV). The peaks of this plot correspond to the equivalence points.

-

The pKa values are determined at the half-equivalence points. pKa₁ is the pH at the volume halfway to the first equivalence point. pKa₂ is the pH at the volume halfway between the first and second equivalence points.

-

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the site of ionization and is particularly useful for samples with low solubility or when only small quantities are available.[5][13]

Causality and Principle: The electronic structure of the molecule, and thus its ability to absorb UV-Vis radiation, changes upon protonation or deprotonation.[5] By preparing a series of solutions of the analyte in buffers of varying, known pH, one can monitor the change in absorbance. A plot of absorbance at a specific wavelength versus pH will yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve, where the absorbance is exactly halfway between the minimum and maximum values.[14]

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Detailed Step-by-Step Methodology:

-

Reagent and Sample Preparation:

-

Prepare a set of universal buffers covering a wide pH range (e.g., pH 2 to 12) at a constant ionic strength (e.g., 0.1 M). This ensures that spectral shifts are due to ionization, not changes in the solution environment.

-

Prepare a concentrated stock solution (e.g., 10 mM) of 4-carbamimidoylbenzoic acid in a suitable solvent like DMSO or methanol.

-

Determine the final concentration needed to give an optimal absorbance reading (typically 0.3-1.0 AU) in the spectrophotometer.

-

-

Spectroscopic Measurement:

-

This protocol is ideally suited for a 96-well microplate format for higher throughput.[5]

-

Dispense a fixed volume of each buffer into separate wells of a UV-transparent microplate.

-

Add a small, identical aliquot of the compound's stock solution to each well. The final concentration of the organic solvent should be kept low (≤2% v/v) to minimize its effect on the aqueous pKa.[5]

-

Include blank wells containing only the buffer and solvent to serve as a reference.

-

Record the full UV-Vis absorption spectrum for each well.

-

-

Data Analysis and pKa Determination:

-

Overlay the spectra to identify the isosbestic point(s)—wavelengths where the absorbance does not change with pH—which confirms a simple two-species equilibrium.[15]

-

Select an analytical wavelength where the difference in absorbance between the fully protonated and deprotonated species is maximal.

-

Plot the absorbance at this wavelength (y-axis) against the buffer pH (x-axis).

-

Fit the resulting data points to a sigmoidal dose-response equation (e.g., the Henderson-Hasselbalch equation adapted for spectrophotometry) using appropriate software (e.g., GraphPad Prism).

-

The pKa is the pH value at the inflection point of the fitted curve. For 4-carbamimidoylbenzoic acid, this process would be repeated for both ionization events, likely using different analytical wavelengths optimized for each.

-

Conclusion

4-Carbamimidoylbenzoic acid possesses two ionizable centers: a carboxylic acid with a pKa around 3.5-4.0 and an amidinium group with a pKa around 11.0-11.5. This dictates that over the vast majority of the physiological pH range, the molecule exists as a neutral zwitterion. This insight is crucial for drug development professionals, as the charge state of a molecule profoundly impacts its interactions with membranes, metabolizing enzymes, and its intended protein target. The robust experimental protocols detailed herein—potentiometric titration and UV-Vis spectrophotometry—provide reliable and self-validating frameworks for the precise determination of these critical pKa values, empowering researchers to make data-driven decisions in the optimization of new chemical entities.

References

-

Babić, S., Horvat, A. J. M., Mutavdžić Pavlović, D., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2332, Benzamidine. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 243, Benzoic acid. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3532623, 4-Carbamimidoylbenzoic acid. Available at: [Link]

-

Rios, C., & Dardonville, C. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(2), 204–207. Available at: [Link]

- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.

-

Tanizawa, K., Ishii, S., & Hamaguchi, K. (1971). Proteolytic enzymes. VI. Aromatic amidines as competitive inhibitors of trypsin. Journal of Biochemistry, 69(5), 893-899. Available at: [Link]

-

Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Available at: [Link]

-

Wikipedia. (n.d.). Benzoic acid. In Wikipedia. Retrieved February 7, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

Sources

- 1. 4-Carbamimidoylbenzoic acid | C8H8N2O2 | CID 3532623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Benzamidine - Wikipedia [en.wikipedia.org]

- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 7. Benzoic acid - Wikipedia [en.wikipedia.org]

- 8. Benzoic acid | 65-85-0 [chemicalbook.com]

- 9. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 15. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

Application Note: 4-Carbamimidoylbenzoic Acid in Serine Protease Inhibition and Affinity Chromatography

This Application Note is designed for researchers and drug discovery scientists utilizing 4-carbamimidoylbenzoic acid (also known as p-amidinobenzoic acid) as a probe, inhibitor, or affinity ligand for serine proteases.

Introduction & Mechanistic Basis[1]

4-carbamimidoylbenzoic acid (4-CBA) acts as a classic competitive inhibitor for trypsin-like serine proteases. Its utility stems from the benzamidine pharmacophore, where the positively charged amidine group (

Mechanistic Insight

In the active site of serine proteases, the specificity pocket (S1) contains a critical Aspartate residue (e.g., Asp189 in Trypsin). The amidine group of 4-CBA forms a bidentate salt bridge with this Aspartate, effectively blocking the entry of natural substrates.

Key Advantage over Benzamidine:

While benzamidine is a potent inhibitor (

-

Chemical Coupling: Covalent attachment to sensor chips (SPR) or agarose beads (Affinity Chromatography) via EDC/NHS chemistry.

-

Fragment-Based Drug Design (FBDD): Serving as a "warhead" fragment that can be extended to reach the S2/S3 pockets.

Diagram: Mechanism of Action

Figure 1: The amidine moiety of 4-CBA competes with the substrate for the S1 pocket, anchored by Asp189.

Material Preparation & Solubility

One of the primary failure points in assays involving 4-CBA is solubility management. The molecule is zwitterionic at neutral pH (Amidine

Solubility Protocol

| Solvent | Solubility | Usage Recommendation |

| Water (Neutral pH) | Poor (< 1 mM) | Not recommended for stock solutions. |

| DMSO | High (> 50 mM) | Preferred. Prepare 100 mM stock; store at -20°C. |

| 0.1 M HCl | Good | Protonates the carboxyl, breaking zwitterionic lattice. Good for short-term. |

| 0.1 M NaOH | Good | Deprotonates the amidine (partially), but risky for stability. Avoid. |

Critical Step: Always prepare a 100 mM stock in 100% DMSO . Dilute into the aqueous assay buffer immediately prior to use to minimize precipitation. Ensure the final DMSO concentration in the assay is < 5% (typically < 1% is ideal) to prevent solvent-induced enzyme inactivation.

Protocol: Determination of IC50 and Ki

This protocol describes a self-validating kinetic assay using a chromogenic substrate (e.g., L-BAPA or S-2238) in a 96-well plate format.

Reagents

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Triton X-100, pH 8.0.

-

Enzyme: Bovine Trypsin (or target protease), 10 nM final concentration.

-

Substrate:

-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA). -

Inhibitor: 4-CBA (diluted from DMSO stock).

Experimental Workflow

-

Enzyme Preparation: Dilute Trypsin to 20 nM (2x) in Assay Buffer. Keep on ice.

-

Inhibitor Series: Prepare a 1:3 serial dilution of 4-CBA in Assay Buffer (Range: 0.1 µM to 1000 µM).

-

Plate Setup:

-

Add 50 µL of Inhibitor dilution to wells.

-

Add 50 µL of Enzyme (20 nM) to wells.

-

Control 1 (Max Activity): Buffer + Enzyme (No Inhibitor).

-

Control 2 (Background): Buffer + Substrate (No Enzyme).

-

-

Pre-incubation: Incubate for 15 minutes at 25°C . Why? This allows the inhibitor to reach equilibrium binding (

) before the substrate competes. -

Reaction Start: Add 100 µL of Substrate (2x concentration, e.g., 2 mM) to all wells.

-

Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 20 minutes (Kinetic Mode).

Workflow Diagram

Figure 2: Step-by-step kinetic assay workflow ensuring equilibrium binding.

Data Analysis (Self-Validation)

-

Calculate Initial Velocity (

): Determine the slope of the linear portion of the Absorbance vs. Time curve (mOD/min). -

IC50 Determination: Plot

vs. log[Inhibitor]. Fit to a 4-parameter logistic equation. -

Ki Calculation: Convert IC50 to

using the Cheng-Prusoff Equation for competitive inhibition:

Application Note: Preparation of Affinity Media

Because 4-CBA possesses a carboxyl group, it can be immobilized onto amine-functionalized beads (e.g., Amino-Sepharose) to create a purification column for trypsin-like proteases.

Coupling Protocol (EDC/NHS)

-

Activation: Dissolve 4-CBA in 0.1 M MES buffer (pH 4.7) containing 50% DMSO (to ensure solubility).

-

Reagents: Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in 10-fold molar excess over the ligand. Incubate 15 min.

-

Coupling: Mix the activated ester solution with washed Amino-Sepharose beads. Adjust pH to 7.0–7.5 immediately.

-

Incubation: Rotate overnight at 4°C.

-

Blocking: Wash beads and incubate with 1 M Ethanolamine (pH 8.0) to block unreacted sites.

-

Validation: Pass a crude trypsin sample over the column. Trypsin should bind at pH 8.0 and elute at pH 3.0 (Acidic elution disrupts the salt bridge).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Assay | Inhibitor concentration > solubility limit in buffer. | Reduce max concentration or increase DMSO (max 5%). |

| Non-linear Rates | Substrate depletion or Enzyme instability. | Use less enzyme or shorten measurement window to initial 5 mins. |

| No Inhibition observed | pH is too low. | Ensure Buffer pH is > 7.[1][2]0. The amidine must be positively charged, but the enzyme active site (His57) requires neutral pH to function. |

| High Background | 4-CBA absorbing at detection wavelength. | 4-CBA absorbs in UV. If using UV substrates, run a "No Enzyme" blank with inhibitor. |

References

-

PubChem. 4-Carbamimidoylbenzoic acid - Compound Summary. National Library of Medicine. Available at: [Link]

- Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry.

-

Cytiva (formerly GE Healthcare). Affinity Chromatography: Principles and Methods. (Refer for general EDC/NHS coupling protocols). Available at: [Link]

Sources

4-amidinobenzoic acid as a ligand for affinity chromatography purification of proteases

Application Note: Affinity Purification of Serine Proteases using 4-Amidinobenzoic Acid

Executive Summary

This guide details the utilization of 4-Amidinobenzoic Acid (4-ABA) as a high-specificity ligand for the affinity chromatography purification of serine proteases (e.g., Trypsin, Thrombin, Urokinase, Kallikrein). Unlike the more common p-aminobenzamidine (which couples via an amino group), 4-ABA utilizes its carboxyl group for immobilization. This allows for coupling to amine-functionalized matrices (such as EAH Sepharose), creating a stable amide linkage that presents the amidine moiety—a structural mimic of the Arginine side chain—directly to the enzyme's active site.

Scientific Foundation & Mechanism

The "Arginine Mimicry" Principle

Serine proteases of the trypsin family possess a highly specific substrate pocket (S1) containing a negatively charged Aspartate residue (Asp189 in trypsin) at the bottom. This residue is responsible for attracting and stabilizing the positively charged side chains of Lysine or Arginine in natural substrates.

-

The Ligand: 4-Amidinobenzoic acid contains a positively charged amidine group (

) which structurally and electrostatically mimics the guanidinium group of Arginine. -

The Interaction: When the protease enters the column, the amidine group forms a reversible salt bridge with the active site Aspartate, effectively docking the enzyme to the bead.

-

The Linkage: The carboxyl group (

) of 4-ABA is used to covalently attach the ligand to the matrix via a spacer arm, preventing steric hindrance and ensuring the active site remains accessible.

Mechanistic Diagram

Figure 1: Mechanistic interaction between the immobilized 4-ABA ligand and the protease active site.

Protocol A: Ligand Coupling (Matrix Preparation)

Objective: Covalently attach 4-Amidinobenzoic acid to EAH Sepharose 4B (or equivalent amine-terminated matrix) using carbodiimide chemistry.

Materials Required:

-

Matrix: EAH Sepharose 4B (contains free

groups on a 10-atom spacer). -

Ligand: 4-Amidinobenzoic acid (HCl salt).

-

Coupling Agent: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Solvent: Distilled water (pH adjusted).

Step-by-Step Methodology:

-

Resin Washing:

-

Wash 10 mL of EAH Sepharose 4B with 500 mL of 0.5 M NaCl followed by 500 mL of distilled water (pH 4.5) to remove additives and preservatives.

-

Expert Insight: Do not use phosphate or amine-containing buffers (like Tris) at this stage, as they will compete with the carbodiimide reaction.

-

-

Ligand Preparation:

-

Coupling Reaction:

-

Add the ligand solution to the washed resin (ratio 2:1 liquid to gel).[2]

-

Add EDC to a final concentration of 0.1 M.[1]

-

Crucial Step: Maintain pH between 4.5 and 6.0 for the first 60 minutes by adding dilute NaOH/HCl. The reaction generates acid, causing pH to drop.

-

Incubate overnight at room temperature (or 4°C) with gentle rotation (end-over-end). Do not use magnetic stir bars as they grind the beads.

-

-

Blocking & Washing:

-

Wash the resin with 3 cycles of alternating buffers to remove non-covalently bound ligand:

-

Buffer 1: 0.1 M Acetate, 0.5 M NaCl, pH 4.0.[1]

-

Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0.

-

-

Validation: Measure the UV absorbance (250-280 nm) of the wash fractions. Continue washing until absorbance returns to baseline.

-

Protocol B: Chromatographic Purification

Objective: Purify Trypsin or Thrombin from a crude lysate.

Buffers:

-

Binding Buffer (A): 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0.

-

Reasoning: High salt (0.5 M) prevents non-specific ionic binding between the positively charged proteins and any residual negative charges on the matrix.

-

-

Elution Buffer (B): 0.1 M Glycine-HCl, pH 2.5 - 3.0.

-

Alternative: 10-50 mM p-Aminobenzamidine in Buffer A (Competitive Elution).

-

Workflow Diagram:

Figure 2: Operational workflow for protease purification.

Step-by-Step Methodology:

-

Equilibration:

-

Pack the column and equilibrate with 5-10 column volumes (CV) of Binding Buffer A .

-

Ensure pH of effluent matches the input buffer (pH 8.0).

-

-

Sample Loading:

-

Adjust sample pH to 8.0 and filter (0.45 µm) to prevent clogging.

-

Load sample at a linear flow rate of 15-30 cm/h.

-

Expert Insight: Slower flow rates increase residence time, improving capture efficiency for low-abundance proteases.

-

-

Washing:

-

Wash with Binding Buffer A until the UV absorbance (280 nm) stabilizes at baseline. This usually requires 5-10 CV.

-

Troubleshooting: If purity is low, increase NaCl concentration in the wash to 1.0 M to disrupt stronger non-specific interactions.

-

-

Elution:

-

Method A (pH Shift): Apply Elution Buffer B (pH 2.5). Collect fractions into tubes already containing 1/10th volume of 1 M Tris-HCl (pH 9.0) to immediately neutralize the acid and preserve enzyme activity.

-

Method B (Competitive): Elute with Binding Buffer A containing 20 mM p-Aminobenzamidine. This is gentler but requires a subsequent dialysis step to remove the inhibitor from the purified protein.

-

-

Regeneration:

-

Wash column with 3 CV of Elution Buffer, followed by 5 CV of water and 5 CV of 20% Ethanol for storage at 4°C.

-